molecular formula C14H26O8 B8256335 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one

Cat. No.: B8256335
M. Wt: 322.35 g/mol
InChI Key: DGVHGZVCNAAERG-UHFFFAOYSA-N
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Description

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one is a complex organic compound with the molecular formula C14H26O8 It is known for its unique structure, which includes multiple ether linkages and a cyclic ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one typically involves the formation of ether linkages through nucleophilic substitution reactions. One common method includes the reaction of a polyhydroxy compound with an appropriate halogenated precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ether derivatives.

Scientific Research Applications

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one involves its interaction with molecular targets through its ether linkages and ketone group. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, affecting metabolic reactions and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13,16-Hexaoxa-2-cycloheneicosanone: Similar structure but with one less ether linkage.

    1,4,7,10,13,16,19,22-Octaoxa-2-cycloheneicosanone: Similar structure but with one additional ether linkage.

    1,4,7,10,13,16,19-Heptaoxa-2-cyclododecanone: Similar structure but with a different ring size.

Uniqueness

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one is unique due to its specific number of ether linkages and the size of its cyclic structure

Properties

IUPAC Name

1,4,7,10,13,16,19-heptaoxacyclohenicosan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8/c15-14-13-21-10-9-19-6-5-17-2-1-16-3-4-18-7-8-20-11-12-22-14/h1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVHGZVCNAAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCC(=O)OCCOCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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